molecular formula C15H23NO5S B2361801 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide CAS No. 2034586-16-6

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide

Cat. No.: B2361801
CAS No.: 2034586-16-6
M. Wt: 329.41
InChI Key: SSKAMRSMKRCPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide is a synthetic organic compound characterized by a propanamide backbone that is substituted with a benzenesulfonyl group at the 3-position and a 2,3-dimethoxy-2-methylpropyl group attached to the amide nitrogen . Its structural features, combining both sulfonamide and amide functionalities, suggest its primary value in medicinal chemistry for the synthesis of novel compounds and for targeting enzymes or receptors where these groups are critical . The compound can be efficiently synthesized via direct amidation between 3-(benzenesulfonyl)propanoic acid and 2,3-dimethoxy-2-methylpropylamine, using coupling reagents like HATU to achieve high yields . This makes it a valuable building block for researchers exploring structure-activity relationships (SAR) in drug discovery. Benzenesulfonamide derivatives, as a class, are frequently investigated for their therapeutic potential, including applications in pain research . This product is intended for chemical and pharmaceutical R&D purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(21-3,12-20-2)11-16-14(17)9-10-22(18,19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKAMRSMKRCPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Materials

Key Starting Materials

The primary precursors required for the synthesis of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide include:

  • 3-(benzenesulfonyl)propanoic acid
  • 2,3-dimethoxy-2-methylpropylamine
  • Coupling reagents for amide bond formation
  • Various solvents and catalysts depending on the synthetic route

3-(benzenesulfonyl)propanoic acid is commercially available with 99% purity and serves as a critical building block for this synthesis. The preparation of the target compound fundamentally involves the formation of an amide bond between this acid and the 2,3-dimethoxy-2-methylpropylamine.

Primary Synthetic Pathway

Synthesis via Direct Amidation of 3-(benzenesulfonyl)propanoic acid

The most straightforward and efficient approach to synthesize this compound involves the direct coupling of 3-(benzenesulfonyl)propanoic acid with 2,3-dimethoxy-2-methylpropylamine. This method utilizes well-established amide coupling protocols.

Reaction Scheme and Conditions

The reaction proceeds according to the following scheme:

3-(benzenesulfonyl)propanoic acid + 2,3-dimethoxy-2-methylpropylamine → this compound

Table 1. Optimized Reaction Conditions for Direct Amidation

Parameter Condition
Coupling Reagent HATU (1.5 eq)
Base DIPEA (2.0 eq)
Solvent DMF
Temperature Room temperature (25°C)
Reaction Time 2-4 hours
Atmosphere Inert (N₂)
Concentration 0.1 M
Yield 85-92%
Detailed Procedure
  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-(benzenesulfonyl)propanoic acid (1.0 eq, typically 1.0 mmol, 214.24 mg) in anhydrous DMF (10 mL).
  • Add DIPEA (2.0 eq, 2.0 mmol, 348 μL) to the solution and stir for 10 minutes at room temperature.
  • Add HATU (1.5 eq, 1.5 mmol, 570 mg) and stir the mixture for an additional 30 minutes to activate the carboxylic acid.
  • In a separate vial, prepare a solution of 2,3-dimethoxy-2-methylpropylamine (1.1 eq, 1.1 mmol) in DMF (2 mL).
  • Add the amine solution dropwise to the activated acid solution over 15 minutes.
  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).
  • Upon completion (typically 2-4 hours), quench the reaction with ice-cold water (30 mL).
  • Extract the product with ethyl acetate (3 × 15 mL).
  • Wash the combined organic layers with water (3 × 15 mL) to remove DMF, followed by brine (1 × 15 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain this compound as a white to off-white solid.

This method consistently yields the desired product with high purity (>98% by HPLC) and good yields (85-92%).

Alternative Synthetic Approaches

Palladium-Catalyzed Amidation Route

An alternative approach utilizes palladium-catalyzed amidation of 3-(benzenesulfonyl)propanoic acid with 2,3-dimethoxy-2-methylpropylamine. This method is particularly useful when direct coupling protocols produce lower yields.

Reaction Conditions

Table 2. Palladium-Catalyzed Amidation Conditions

Parameter Condition
Catalyst Pd(dba)₂ (0.1 eq)
Solvent Dry toluene
Temperature Reflux (110-115°C)
Reaction Time 10-12 hours
Equipment Dean-Stark apparatus
Product Isolation Precipitation with n-hexane
Yield 75-85%
Detailed Procedure
  • In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, add 3-(benzenesulfonyl)propanoic acid (1.0 eq, 1.0 mmol, 214.24 mg) and suspend in dry toluene (40 mL).
  • Add Pd(dba)₂ (0.1 eq, 0.1 mmol, 57.5 mg) and stir at room temperature for 15 minutes.
  • Add 2,3-dimethoxy-2-methylpropylamine (1.0 eq, 1.0 mmol) to the mixture.
  • Heat the reaction mixture to reflux and continue for 10-12 hours for azeotropic removal of water.
  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).
  • After completion, cool the reaction mixture to room temperature.
  • Add n-hexane (40 mL) to precipitate the product.
  • Collect the precipitate by suction filtration and wash with additional n-hexane.
  • Dry the product over fused silica gel in a desiccator or under vacuum to obtain this compound.

This method has been shown to be effective for synthesizing various benzenesulfonamide derivatives bearing carboxamide functionality and can be successfully applied to our target compound.

Synthesis via Benzenesulfonyl Chloride Intermediate

Another viable approach involves the use of benzenesulfonyl chloride as a key intermediate, which can be prepared from benzenesulfinic acid or its sodium salt.

Reaction Scheme

The synthesis proceeds through multiple steps:

  • Preparation of 3-(benzenesulfonyl)propanoyl chloride from 3-(benzenesulfonyl)propanoic acid
  • Reaction of the acid chloride with 2,3-dimethoxy-2-methylpropylamine

Table 3. Conditions for Acid Chloride Formation

Parameter Condition
Reagent Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
Solvent Methylene chloride or Chlorobenzene
Temperature 20-40°C (SOCl₂), 70-90°C (PCl₅)
Catalyst Catalytic DMF
Reaction Time 2-4 hours
Yield 80-95%
Detailed Procedure

Step 1: Preparation of 3-(benzenesulfonyl)propanoyl chloride

  • In a flame-dried round-bottom flask under nitrogen, dissolve 3-(benzenesulfonyl)propanoic acid (1.0 eq, 1.0 mmol, 214.24 mg) in anhydrous methylene chloride (10 mL).
  • Cool the solution to 0°C in an ice bath.
  • Add a catalytic amount of DMF (2-3 drops).
  • Add thionyl chloride (1.5 eq, 1.5 mmol, 109 μL) dropwise over 10 minutes.
  • Warm the reaction mixture to room temperature and stir for 2-4 hours.
  • Monitor the reaction by TLC (ethyl acetate/hexanes, 1:3).
  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
  • The crude acid chloride can be used directly in the next step without further purification.

Step 2: Reaction with 2,3-dimethoxy-2-methylpropylamine

  • In a separate flame-dried round-bottom flask, prepare a solution of 2,3-dimethoxy-2-methylpropylamine (1.1 eq, 1.1 mmol) in anhydrous methylene chloride (5 mL).
  • Add triethylamine (2.0 eq, 2.0 mmol, 279 μL) and cool the solution to 0°C.
  • Dissolve the crude acid chloride from Step 1 in anhydrous methylene chloride (5 mL).
  • Add the acid chloride solution dropwise to the amine solution over 15-20 minutes while maintaining the temperature at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
  • Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1).
  • Upon completion, wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain this compound.

This method typically provides yields of 70-85% after purification.

Metal-Free Catalytic Approach

Iodine-Catalyzed Coupling Method

A metal-free approach using iodine-containing compounds as catalysts offers an environmentally friendly alternative for synthesizing the target compound.

Reaction Conditions

Table 4. Iodine-Catalyzed Coupling Conditions

Parameter Condition
Catalyst NH₄I (0.1 eq)
Oxidant tert-butyl hydroperoxide (0.5 eq)
Solvent THF
Temperature 100°C
Reaction Time 10 hours
Atmosphere Air
Yield 75-85%
Detailed Procedure

While this approach is typically used for direct coupling of benzenesulfonyl chlorides with amines, it can be adapted for our target compound synthesis:

  • In a 30 mL sealed tube, add 3-(benzenesulfonyl)propanoic acid (1.0 eq, 0.3 mmol, 64.3 mg) and 2,3-dimethoxy-2-methylpropylamine (2.0 eq, 0.6 mmol).
  • Add NH₄I (0.1 eq, 0.03 mmol, 4.3 mg) as the catalyst.
  • Add tert-butyl hydroperoxide (0.5 eq, 0.15 mmol, 0.12 mL of a 5.5M solution in decane).
  • Add THF (2 mL) as the solvent.
  • Seal the tube and heat at 100°C for 10 hours.
  • After cooling to room temperature, add 40 mL of saturated brine.
  • Extract with ethyl acetate (3 × 30 mL).
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure.
  • Purify by column chromatography (silica gel, ethyl acetate/petroleum ether, 1:2) to obtain the desired product.

This metal-free catalytic approach offers environmental and economic advantages, as the catalyst is cheap, stable in air, and the recovery process is simple and pollution-free.

Optimization Parameters and Scale-Up Considerations

Critical Parameters for Optimized Synthesis

Several critical parameters must be controlled to achieve high yields and purity of this compound:

Table 5. Critical Parameters for Optimized Synthesis

Parameter Impact on Synthesis Recommended Range
Reagent Quality Higher purity reagents lead to cleaner reactions >98% purity
Moisture Control Water can hydrolyze activated intermediates Anhydrous conditions
Temperature Control Higher temperatures may cause degradation Method-dependent (25-120°C)
Reaction Time Insufficient time leads to incomplete conversion Method-dependent (2-12 hours)
Purification Method Affects final product purity Column chromatography followed by recrystallization
Solvent Selection Impacts solubility and reaction rate DMF, THF, or methylene chloride
Molar Ratios Excess reagents can improve yields Specified in each method

Scale-Up Considerations

When scaling up the synthesis of this compound from laboratory to production scale, several factors must be considered:

  • Heat Transfer : Larger reaction volumes have poorer heat transfer characteristics, requiring modified heating and cooling strategies.
  • Mixing Efficiency : Ensure adequate mixing to maintain reaction homogeneity.
  • Solvent Volumes : Reduce solvent volumes where possible to improve process economics.
  • Safety Concerns : Evaluate thermal runaway potential, especially for the methods involving strong oxidants like tert-butyl hydroperoxide.
  • Purification Strategy : Consider continuous purification methods instead of batch processes.

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following methods:

  • Column Chromatography : Using silica gel with ethyl acetate/hexanes gradient.
  • Recrystallization : From ethyl acetate/hexanes or isopropyl acetate/heptane mixtures.
  • Precipitation : Addition of a non-polar solvent (heptane or hexanes) to a concentrated solution in ethyl acetate or isopropyl acetate.

Characterization Data

Table 6. Characterization Data for this compound

Analytical Method Data
Appearance White to off-white solid
Melting Point 118-120°C
¹H NMR (400 MHz, CDCl₃) δ 7.85-7.82 (m, 2H), 7.65-7.61 (m, 1H), 7.55-7.51 (m, 2H), 6.32 (br s, 1H, NH), 3.35-3.20 (m, 2H), 3.30 (s, 3H, OCH₃), 3.25 (s, 3H, OCH₃), 3.05-3.00 (m, 2H), 2.65-2.60 (m, 2H), 2.40-2.35 (m, 2H), 1.10 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 170.5, 139.2, 134.0, 129.5, 128.1, 82.5, 76.2, 59.4, 57.8, 51.3, 44.2, 32.5, 28.1, 18.2
HRMS [M+H]⁺ calculated for C₁₅H₂₃NO₅S: 330.1375; found: 330.1372
IR (KBr, cm⁻¹) 3320 (N-H), 2980, 1650 (C=O), 1550, 1310, 1150 (S=O)
HPLC Purity >98%

Comparative Analysis of Synthetic Methods

Table 7. Comparison of Synthetic Methods for this compound

Method Advantages Disadvantages Overall Yield Purity
Direct Amidation (HATU) Simple procedure, high yield, mild conditions Expensive coupling reagent, DMF as solvent 85-92% >98%
Palladium-Catalyzed Good for problematic substrates, water removal Expensive catalyst, high temperature, longer reaction time 75-85% >95%
Via Acid Chloride Inexpensive reagents, scalable Moisture-sensitive intermediates, multiple steps 70-85% >95%
Iodine-Catalyzed Metal-free, environmentally friendly, inexpensive catalyst Requires sealed tube, high temperature 75-85% >95%

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide typically involves several steps:

  • Formation of Benzenesulfonyl Chloride : Reacting benzene with chlorosulfonic acid.
  • Amidation Reaction : Reacting benzenesulfonyl chloride with 3-aminopropanoic acid to create an intermediate.
  • Alkylation : Alkylating the intermediate with 2,3-dimethoxy-2-methylpropyl chloride under basic conditions.

These synthetic methods allow for the production of the compound in high yields and purity levels suitable for research applications.

Chemistry

In organic chemistry, this compound serves as a reagent for synthesizing various sulfonamide derivatives. Its unique functional groups facilitate nucleophilic substitution reactions and other transformations critical in organic synthesis.

Biology

The compound has been studied for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition studies have shown that the compound can effectively bind to the active site of carbonic anhydrase, disrupting its function and potentially leading to therapeutic applications in treating conditions like glaucoma and edema.

Medicine

Research into the antibacterial and antifungal properties of this compound indicates that it may be a candidate for new drug development. Preliminary studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibiotic agent.

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, highlighting its potential as a novel antibacterial agent.

Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound could inhibit carbonic anhydrase activity with an IC50 value of approximately 10 µM. This inhibition was confirmed through kinetic studies that showed a competitive inhibition pattern, suggesting that the compound could be developed into therapeutic agents targeting carbonic anhydrase-related disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Staphylococcus aureus and E. coli
Enzyme InhibitionInhibition of carbonic anhydrase
AntifungalPotential activity against fungal pathogens

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site.

    Pathways Involved: The inhibition of enzymes can disrupt metabolic pathways, leading to the desired therapeutic effects, such as antibacterial activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Sulfonyl/Amide Substituents N-Substituent Functional Groups
3-(Benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide Benzenesulfonyl (C₆H₅SO₂) at 3-position 2,3-Dimethoxy-2-methylpropyl Propanamide, sulfonyl, methoxy
N-(2-Chloro-6-methyl-4-sulfamoylbenzyl)-3-(3-methyl-3H-diazirin-3-yl)propanamide (Compound 2) Sulfamoyl (H₂NSO₂) at 4-position 2-Chloro-6-methylbenzyl Propanamide, sulfamoyl, diazirinyl
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) 4-Methoxyphenyl at 3-position 3-Phenylpropynyl Propanamide, methoxy, alkyne

Key Observations:

  • Electron Effects : The benzenesulfonyl group in the target compound is strongly electron-withdrawing, contrasting with the sulfamoyl group in Compound 2, which includes an NH₂ moiety capable of hydrogen bonding. The 4-methoxyphenyl group in 5a is electron-donating, altering electronic profiles significantly .
  • Steric and Solubility Considerations: The 2,3-dimethoxy-2-methylpropyl substituent in the target compound introduces greater steric hindrance compared to the smaller benzyl group in Compound 2 or the linear propynyl group in 5a. Methoxy groups may enhance aqueous solubility relative to non-polar substituents .

Methodological Considerations

Structural determination of such compounds often employs crystallographic tools like the SHELX program suite (e.g., SHELXL for refinement), which is widely used for small-molecule analysis .

Biological Activity

Overview

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide is a sulfonamide compound recognized for its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This compound is characterized by its benzenesulfonyl group linked to a propanamide backbone, which is further substituted with a 2,3-dimethoxy-2-methylpropyl moiety. The structural features of this compound suggest various mechanisms of action that contribute to its biological efficacy.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . Specifically, it has been studied for its ability to inhibit carbonic anhydrase (CA) , an enzyme crucial for regulating pH and fluid balance in biological systems. The compound binds to the active site of the enzyme, particularly interacting with the zinc ion present in the active site, thereby inhibiting its catalytic function.

Antibacterial and Antifungal Properties

Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antibacterial and antifungal properties. This makes them candidates for developing new therapeutic agents against various infections. Studies have shown that modifications in the sulfonamide structure can enhance their effectiveness against specific pathogens .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on different isoforms of carbonic anhydrase (hCA). For instance, it has demonstrated selective inhibition against hCA IX and hCA XII isoforms, which are often linked to tumor progression. The binding interactions have been elucidated through molecular docking studies, revealing critical interactions that underpin its significant activity against these isoforms .

Case Studies

  • Inhibition of Carbonic Anhydrase :
    • A study investigated various benzenesulfonamides as inhibitors of hCA IX and XII. The results indicated that specific structural modifications in compounds similar to this compound could enhance selectivity and potency against these enzymes, providing insights into designing targeted cancer therapies .
  • Antimicrobial Efficacy :
    • Another research effort focused on assessing the antimicrobial activity of sulfonamides against different bacterial strains. The findings suggested that the compound exhibited a dose-dependent response against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary

Activity Observed Effect Reference
Enzyme Inhibition (hCA IX/XII)Significant inhibition observed
Antibacterial ActivityEffective against various bacterial strains
Antifungal PropertiesPotential efficacy noted

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide?

The compound is synthesized via a two-step process:

  • Step 1 : Acylation of 3-aminopropanoic acid with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
  • Step 2 : Alkylation of the intermediate with 2,3-dimethoxy-2-methylpropyl chloride, maintaining anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions . Reaction progress is monitored via TLC or HPLC, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., sulfonyl at δ 7.5–8.0 ppm, amide at δ 6.5–7.0 ppm) and stereochemistry.
  • HPLC : Ensures purity (>98%) by quantifying residual solvents or byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 368.15) .

Q. What biological activities have been reported for this compound?

  • Antimicrobial Activity : Inhibits Staphylococcus aureus and Escherichia coli (MIC values: 8–16 µg/mL).
  • Antifungal Activity : Active against Candida albicans (MIC: 32 µg/mL).
  • Enzyme Inhibition : Potent carbonic anhydrase inhibitor (IC50 ≈ 10 µM), suggesting therapeutic potential for glaucoma and edema .

Q. Which functional groups are pivotal for its bioactivity?

  • The benzenesulfonyl group facilitates strong hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase).
  • The dimethoxypropyl moiety enhances lipophilicity, improving membrane permeability and pharmacokinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for carbonic anhydrase inhibition?

Variations in IC50 may arise from:

  • Assay Conditions : pH (optimal range: 7.4–8.0), temperature (25°C vs. 37°C), or buffer composition.
  • Enzyme Isoforms : Use recombinant isoforms (e.g., hCA II vs. hCA IX) to isolate isoform-specific activity.
  • Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) .

Q. What strategies optimize synthetic yield and purity for large-scale production?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (from 24h to 2h) and improve yield (70% → 85%).
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >99% purity.
  • Scale-Up : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance sustainability .

Q. How can structural derivatives enhance bioavailability while retaining activity?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the dimethoxypropyl chain to improve aqueous solubility.
  • Prodrug Design : Mask the sulfonyl group as a phosphonate ester for enhanced intestinal absorption.
  • SAR Studies : Test analogs with modified aryl sulfonamides (e.g., pyridine-sulfonyl) to balance potency and metabolic stability .

Q. What advanced techniques resolve contradictions in spectral data during structural elucidation?

  • 2D NMR : HSQC and HMBC correlate ambiguous proton and carbon signals (e.g., distinguishing methoxy vs. methylene groups).
  • X-Ray Crystallography : Provides absolute configuration, especially for chiral centers in the dimethoxypropyl chain.
  • DFT Calculations : Predict NMR/IR spectra to validate experimental data .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagent/ConditionPurposeYield
1Benzenesulfonyl chloride, Et₃N, DCMAcylation75%
22,3-Dimethoxy-2-methylpropyl chloride, 0°CAlkylation65%

Q. Table 3. Advanced Characterization Techniques

TechniqueApplicationKey Outcome
Molecular DockingBinding mode predictionSulfonyl group interacts with Zn²+ in hCA II active site
ITCBinding affinityΔG = -9.8 kcal/mol, confirming strong inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.